![molecular formula C17H14FNO2 B1444820 6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one CAS No. 923023-34-1](/img/structure/B1444820.png)

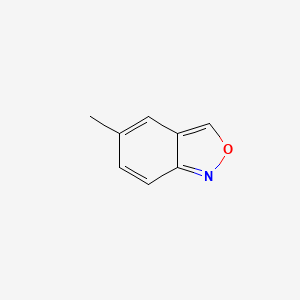

6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one

Overview

Description

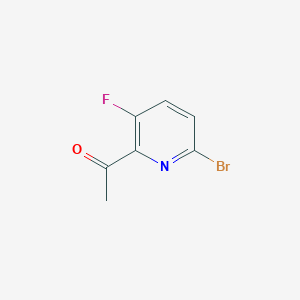

“6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one” is a chemical compound. It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction has been used .

Molecular Structure Analysis

The molecular formula of “this compound” is C17H14FNO2 . The molecular weight is 283.29700 .

Scientific Research Applications

Fluorescent Labeling and Biomedical Analysis

A study by Hirano et al. (2004) highlights the application of a similar fluorophore, 6-Methoxy-4-quinolone, in biomedical analysis. Its strong fluorescence in a wide pH range makes it suitable for fluorescent labeling reagents, enabling the determination of carboxylic acids.

Crystal Engineering and Molecular Interactions

Choudhury and Row (2006) researched the packing features in fluorine-substituted isoquinolines. Their study provides insights into intermolecular interactions involving fluorine, which are crucial for understanding packing features in crystal engineering (Choudhury & Row, 2006).

Photoluminescence and OLED Device Fabrication

Wang et al. (2021) explored the photoredox reaction of tetrahydroisoquinoline, leading to the efficient synthesis of 5,6-dihydroimidazo[2,1-a]isoquinolines. These compounds exhibit strong photoluminescence, making them potential candidates for OLED device fabrication (Wang et al., 2021).

Biological Activity in Anticancer Research

A study by Chou et al. (2010) on 2-phenylquinolin-4-ones, which are structurally similar, revealed significant anticancer properties in various analogues. These compounds showed promise as antitumor agents, with one analogue demonstrating significant effects on insulin-like growth factor-1 receptor autophosphorylation (Chou et al., 2010).

Tubulin Polymerization Inhibition

Research by Gastpar et al. (1998) on methoxy-substituted indoles, including isoquinoline derivatives, indicated their role in inhibiting tubulin polymerization, a key action mechanism of certain cytostatics. These compounds disrupted microtubule assembly, similar to colchicine, and could be potential leads in cancer treatment (Gastpar et al., 1998).

Antimicrobial Activity

Patel and Patel (2010) synthesized fluoroquinolone-based thiazolidinones, including compounds with 6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline moieties. These compounds were evaluated for antimicrobial activities, indicating the potential of such derivatives in developing new antibacterial and antifungal agents (Patel & Patel, 2010).

Fluorescence Studies for Biological Applications

Singh and Singh (2007) developed novel fluorophores based on benzisoquinolinone derivatives. They showed potential for labeling oligodeoxyribonucleotides, aiding in fluorescence studies and enhancing hybridization affinity, which is crucial in molecular biology and genetic research (Singh & Singh, 2007).

Borylated Arylisoquinolines in Fluorophore Development

Pais et al. (2013) explored borylated arylisoquinolines, demonstrating their potential as tunable fluorophores. The study highlighted their ability to alter fluorescence color through electronic modifications, and their application as molecular switches in response to ionic stimuli (Pais et al., 2013).

Future Directions

Properties

IUPAC Name |

6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c1-21-15-5-2-12(3-6-15)11-19-9-8-13-10-14(18)4-7-16(13)17(19)20/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUMQWIQWBZTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733089 | |

| Record name | 6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923023-34-1 | |

| Record name | 6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1444749.png)

![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)